Rapamycin - 53123-88-9

Rapamycin

Catalog Number: EVT-242405
CAS Number: 53123-88-9
Molecular Formula: C51H79NO13
Molecular Weight: 914.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rapamycin, also known as sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus found in the soil of Easter Island. [] Classified as an immunosuppressant, rapamycin plays a pivotal role in scientific research due to its unique ability to inhibit the mechanistic target of rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and metabolism. []

Future Directions
  • Developing tissue-specific rapamycin analogs: To enhance efficacy and minimize off-target effects. []
  • Optimizing combination therapies: Combining rapamycin with other drugs to achieve synergistic effects in cancer and other diseases. [, ]
  • Understanding the role of mitochondrial genotype: In influencing the response to rapamycin in different contexts. []
  • Developing novel drug delivery systems: For targeted and sustained rapamycin delivery, especially in brain and ocular applications. [, ]
  • Investigating long-term effects and safety: In the context of its potential use as an anti-aging intervention. []

Temsirolimus

    Compound Description: Temsirolimus is a synthetic ester analog of rapamycin. [] It functions as a prodrug of rapamycin, meaning it is converted into rapamycin in the body. [] Similar to rapamycin, it functions as an mTOR inhibitor. []

    Relevance: Temsirolimus is structurally very similar to rapamycin and acts as a prodrug, being metabolized into rapamycin in vivo. [] This makes it a close analog with a similar mechanism of action, inhibiting mTOR signaling.

Everolimus

    Compound Description: Everolimus is another synthetic derivative of rapamycin with enhanced oral bioavailability. [, ] Like rapamycin, it exhibits immunosuppressive properties by inhibiting the mTOR pathway. [, ] Everolimus has been investigated as a potential treatment for ADPKD, where it was shown to inhibit cystogenesis in Han:SPRD rats. []

    Relevance: Everolimus is structurally related to rapamycin and shares its mechanism of action as an mTOR inhibitor. [, ] Both compounds have shown promising results in preclinical models of ADPKD, highlighting their potential for therapeutic applications in this disease. []

AP24170

    Compound Description: AP24170 is a bone-targeted rapamycin analog, designed by synthetically linking a bone-targeting moiety to the rapamycin molecule. [] This modification aims to increase the accumulation of AP24170 in bone tissue, enhancing its anti-tumor and anti-osteolytic effects while minimizing systemic side effects compared to non-targeted rapamycin analogs. []

    Relevance: AP24170 is a structurally modified rapamycin analog with a bone-targeting moiety. [] This modification enhances its accumulation in bone tissue, making it a more selective and potentially safer therapeutic option for bone-related conditions compared to rapamycin. []

FK506 (Tacrolimus)

  • Relevance: While both FK506 and rapamycin bind to FKBP-12, they exhibit different downstream effects due to their distinct mechanisms of action. [, ] FK506 inhibits calcineurin, while rapamycin inhibits mTOR. [, ] Despite these differences, both compounds have been used in the context of transplantation, highlighting the importance of immunosuppression in this field.

Source

Rapamycin was first isolated from soil samples collected on Easter Island in the 1970s. Its discovery emerged from a screening program for antimicrobial agents, leading to its identification as a potent immunosuppressant. The biosynthesis of rapamycin involves complex pathways utilizing various precursors from primary metabolites, including acetate and propionate, which are incorporated into its structure through a polyketide synthesis mechanism .

Classification

Chemically, rapamycin belongs to the class of compounds known as macrolides. It is categorized as a polyketide due to its biosynthetic origin and structural characteristics, which include a large cyclic lactone ring and multiple functional groups that confer its biological activity.

Synthesis Analysis

Methods

The synthesis of rapamycin has been approached through various methods, including total synthesis and semi-synthesis. Key strategies include:

  1. Total Synthesis: Several research groups have reported total syntheses of rapamycin using different strategies, such as:
    • Mukaiyama Macrocyclization: This method involves forming the cyclic structure through a series of reactions, including aldol reactions and olefination techniques .
    • Titanium-Mediated Aldol Macrocyclization: This approach utilizes titanium reagents to facilitate the formation of key intermediates leading to the final product .
  2. Semi-Synthesis: This involves modifying naturally occurring precursors or derivatives of rapamycin to enhance its pharmacological properties. For instance, rapamycin-derived compounds have been synthesized to improve solubility and bioavailability .

Technical Details

The total synthesis often requires multiple steps involving complex reactions such as Stille coupling, aldol reactions, and macrocyclization techniques. The retrosynthetic analysis typically breaks down rapamycin into simpler precursors that can be synthesized independently before being combined to form the final compound .

Molecular Structure Analysis

Structure

Rapamycin has a complex molecular structure characterized by a large macrolide ring (a 31-membered lactone) with several functional groups including hydroxyls, ketones, and an amide. Its molecular formula is C51H79N1O13C_{51}H_{79}N_{1}O_{13}, with a molecular weight of approximately 914.2 g/mol.

Data

The structure features:

  • A macrolactone core.
  • A pipecolate side chain.
  • Three methyl groups derived from methionine.
  • Multiple stereocenters that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Rapamycin undergoes various chemical reactions that are crucial for its biological activity:

  • Binding to FKBP-12: This interaction is essential for mTOR inhibition.
  • Hydrolysis: Rapamycin can be hydrolyzed under acidic or basic conditions, impacting its stability and efficacy.
  • Conjugation Reactions: Modifications such as peptide conjugation have been developed to enhance targeting capabilities against specific kinases like Akt .

Technical Details

The chemical reactivity of rapamycin allows for modifications that can improve its pharmacokinetic properties or target specificity. For example, conjugating rapamycin with peptides can create dual inhibitors that target multiple pathways involved in cell growth and proliferation .

Mechanism of Action

Process

Rapamycin primarily acts by inhibiting mTOR, which plays a pivotal role in regulating cell growth, proliferation, and survival. The mechanism involves:

  1. Binding to FKBP-12: This complex then binds to mTOR.
  2. Inhibition of mTORC1: The inhibition leads to reduced protein synthesis and cell cycle progression.

Data

Studies have shown that rapamycin can effectively suppress T-cell activation and proliferation by inhibiting cytokine signaling pathways associated with mTOR . This property makes it valuable in transplant medicine to prevent organ rejection.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rapamycin is typically a white to off-white powder.
  • Solubility: It is poorly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Rapamycin is stable under neutral pH but may degrade under extreme conditions (high temperature or acidic environments).
  • Melting Point: Reports indicate a melting point around 180 °C.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used for purity assessment and quantification during synthesis processes .

Applications

Scientific Uses

Rapamycin has diverse applications in both clinical and research settings:

  1. Immunosuppression: Widely used in organ transplantation to prevent rejection.
  2. Cancer Therapy: Explored as an anti-cancer agent due to its ability to inhibit cell proliferation.
  3. Research Tool: Utilized in studies investigating cellular metabolism and aging processes due to its effects on mTOR signaling pathways.
Introduction to Rapamycin as a Pharmacological Agent in Aging and Disease Research

Historical Discovery and Early Applications in Immunology and Oncology

Rapamycin's discovery traces back to a 1964 Canadian-led medical expedition (METEI) to Easter Island (Rapa Nui), organized by Dr. Stanley Skoryna and Dr. Georges Nogrady. Soil samples collected from the island yielded Streptomyces hygroscopicus, a bacterium that produced a novel macrolide compound with potent antifungal properties [1] [3]. Named "rapamycin" after the island's indigenous name, the compound was isolated and characterized by Suren Sehgal at Ayerst Research Laboratories (Montreal) in 1972. Initial studies confirmed its activity against Candida albicans and other fungi, though subsequent research revealed unexpected immunosuppressive effects by blocking T-cell proliferation, which halted its development as an antifungal agent [3] [5].

Rapamycin’s anticancer potential emerged when Sehgal sent samples to the National Cancer Institute (NCI) in the 1970s. Screening revealed unique cytostatic (rather than cytotoxic) activity, inhibiting solid tumor growth—including mammary, colon, and ependymoblastoma models—by arresting cells in the G1 phase [5] [8]. This contrasted sharply with conventional chemotherapies, suggesting a novel mechanism. However, corporate restructuring at Ayerst paused research until the late 1980s, when Sehgal—having preserved bacterial strains in his home freezer—persuaded Wyeth (following a merger) to resume studies. Molecular characterization in the 1990s identified mTOR (mechanistic Target of Rapamycin) as its binding target. Upon FDA approval in 1999, rapamycin (sirolimus) became a cornerstone immunosuppressant for renal transplants and was later repurposed for oncology via analogs (rapalogs) like temsirolimus for renal cell carcinoma [3] [5] [10].

Key Milestones in Early Rapamycin ApplicationsTable 1: FDA-approved rapalogs and indications

RapalogIndication(s)Year Approved
SirolimusPrevention of renal transplant rejection1999
TemsirolimusAdvanced renal cell carcinoma2007
EverolimusPancreatic neuroendocrine tumors, breast cancer, tuberous sclerosis complex (TSC)2009–2012

Transition from Immunosuppressant to Geroprotective Agent

The paradigm shift for rapamycin—from immunosuppressant to aging therapeutic—began with discoveries about mTOR’s role in cellular senescence and nutrient sensing. mTOR integrates signals from growth factors, nutrients, and energy to regulate protein synthesis, autophagy, and metabolism. Hyperactive mTORC1 (one of two mTOR complexes) accelerates aging by promoting cellular growth while suppressing autophagy, a process critical for clearing damaged organelles and proteins [6] [10]. Seminal studies in model organisms demonstrated that rapamycin extended lifespan:

  • Yeast (2006): Increased replicative lifespan by inhibiting TOR1 [10].
  • Flies (2009): 30% lifespan extension via improved gut barrier function and proteostasis [7].
  • Mice (2009): Landmark Interventions Testing Program (ITP) study showed 9–14% lifespan increase in both sexes, even when initiated at 600 days of age (equivalent to ~60 human years) [4] [6].

Table 2: Lifespan extension with rapamycin in model organisms

OrganismMedian Lifespan ExtensionKey Mechanisms
S. cerevisiae25%Reduced ribosomal protein S6 kinase activity
D. melanogaster30%Autophagy-dependent gut/muscle maintenance
M. musculus9–14%Attenuation of age-related cancers, inflammation

Critically, low-dose regimens revealed rapamycin’s immunomodulatory (not broadly immunosuppressive) effects. In a 2014 human trial, 6 weeks of everolimus (an analog) enhanced antibody response to influenza vaccines in elderly participants by rejuvenating immune cell function [6]. This aligned with preclinical data showing that intermittent dosing (e.g., weekly) improved cardiac function, reduced neuroinflammation, and cleared amyloid-beta plaques in Alzheimer’s models without causing glucose intolerance [4] [6] [10].

The compound’s geroprotective potential was further solidified by its ability to synergize with other agents. A 2025 mouse study demonstrated that combining rapamycin with trametinib (a MEK inhibitor) additively extended healthspan by simultaneously targeting mTOR and Ras pathways, reducing tumor burden and inflammation more effectively than either drug alone [2].

Compound Names Mentioned: Rapamycin, Sirolimus, Temsirolimus, Everolimus, Trametinib.

Properties

CAS Number

53123-88-9

Product Name

Rapamycin

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C51H79NO13

Molecular Weight

914.2 g/mol

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1

InChI Key

QFJCIRLUMZQUOT-HPLJOQBZSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Solubility

Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether.
In water = 9.9X10-5 mg/L at 25 °C /Estimated/
1.73e-03 g/L

Synonyms

AY 22 989
AY 22-989
AY 22989
I 2190A
I-2190A
I2190A
Rapamune
Rapamycin
Sirolimus

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.